5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide
Übersicht
Beschreibung
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor GPR40. This compound has been developed as a potential treatment for type 2 diabetes mellitus, a chronic metabolic disorder that affects millions of people worldwide.
Wirkmechanismus
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide acts as an agonist of the GPR40 receptor, which is expressed in pancreatic beta cells. Activation of this receptor stimulates insulin secretion in response to glucose, leading to improved glycemic control. This compound is highly selective for the GPR40 receptor and does not activate other G protein-coupled receptors, reducing the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and glycemic control in animal models of diabetes and in clinical trials. In addition, this compound has been shown to stimulate insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide is a highly selective agonist of the GPR40 receptor, making it a valuable tool for studying the role of this receptor in glucose homeostasis and insulin secretion. However, this compound is not widely available and may be expensive to obtain. In addition, this compound has not been extensively studied in non-diabetic animal models, limiting its potential applications in basic research.
Zukünftige Richtungen
There are several potential future directions for research on 5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide. One area of interest is the potential use of this compound in combination with other antidiabetic agents, such as metformin or insulin, to improve glycemic control in patients with type 2 diabetes mellitus. Another area of interest is the potential use of this compound in the treatment of other metabolic disorders, such as obesity or dyslipidemia. Finally, further studies are needed to evaluate the long-term safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus. In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In clinical trials, this compound has been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with type 2 diabetes mellitus.
Eigenschaften
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-propylfuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-12-20-18(21)17-11-10-16(23-17)13-22-15-8-6-14(7-9-15)19(2,3)4/h6-11H,5,12-13H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJDZVGVYEHHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.